tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate: is a complex organic compound with a molecular weight of 349.39 g/mol. It is known for its unique structural features, including a morpholine ring, a phenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of phenylformohydrazine with morpholine-4-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals and therapeutic agents. Industry: It can be employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological targets. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Morpholine-4-carboxylic acid tert-butyl ester: Similar core structure but lacks the phenylformohydrazido group.
Phenylformohydrazine: Similar phenyl group but lacks the morpholine and tert-butyl groups.
Tert-butylhydrazine: Similar tert-butyl group but lacks the morpholine and phenylformohydrazido groups.
Uniqueness: The combination of the morpholine ring, phenyl group, and tert-butyl group in tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate provides unique chemical and biological properties that distinguish it from similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
tert-butyl 3-(benzamidocarbamoyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(23)20-9-10-24-11-13(20)15(22)19-18-14(21)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBCEUCIQKNZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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